(4-Amino-2-nitrophenyl)boronic acid
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Overview
Description
(4-Amino-2-nitrophenyl)boronic acid is an organic compound with the molecular formula C6H7BN2O4 It is a boronic acid derivative, characterized by the presence of both an amino group and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-nitrophenyl)boronic acid typically involves the reaction of 4-amino-2-nitrophenyl bromide with a boronic acid derivative. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran, under the presence of a palladium catalyst. The reaction conditions often include heating and the use of a base such as potassium carbonate to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental reactions but may include additional steps for purification and isolation to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-2-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in a diamino compound.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino compounds.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-Amino-2-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (4-Amino-2-nitrophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium complex, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
- 4-Nitrophenylboronic acid
- 2-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid pinacol ester
Comparison: (4-Amino-2-nitrophenyl)boronic acid is unique due to the presence of both an amino group and a nitro group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 4-Nitrophenylboronic acid lacks the amino group, limiting its reactivity in certain contexts .
Properties
Molecular Formula |
C6H7BN2O4 |
---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
(4-amino-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H,8H2 |
InChI Key |
GWANFFQKCNZFII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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